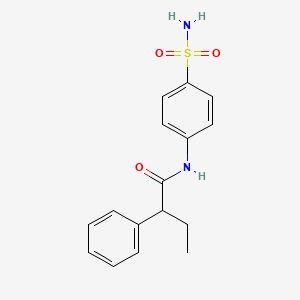![molecular formula C20H24N2O3 B6067470 2,5-dimethyl-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]furan-3-carboxamide](/img/structure/B6067470.png)
2,5-dimethyl-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]furan-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with a carboxamide group, a pyrrolidinone ring, and a phenylpropyl side chain, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]furan-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the furan ring with an amine derivative, such as 3-aminopyrrolidin-2-one, under dehydrating conditions.
Attachment of the Phenylpropyl Side Chain: The phenylpropyl side chain can be attached through a nucleophilic substitution reaction using a suitable halide, such as 3-bromopropylbenzene, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
2,5-dimethyl-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethyl-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]furan-2-carboxamide: Similar structure but with a different position of the carboxamide group.
2,5-dimethyl-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
2,5-dimethyl-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]furan-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
2,5-dimethyl-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-11-18(15(2)25-14)20(24)21-17-12-19(23)22(13-17)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11,17H,6,9-10,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKALPOJELXXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CC(=O)N(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(ethylthio)-5-pyrimidinyl]-N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}methanamine](/img/structure/B6067387.png)
![3-{1-(4-hydroxyphenyl)-3-oxo-3-[4-(1-pyrrolidinyl)-1-piperidinyl]propyl}phenol](/img/structure/B6067403.png)
![N-cyclopentyl-3-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxopentanamide](/img/structure/B6067407.png)
![2-[4-cyclopentyl-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6067411.png)

![2-amino-7-[3-(1H-benzimidazol-2-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6067437.png)
![2-ETHYL-3-(4-FLUOROPHENYL)-7-(2-MORPHOLINOETHYL)PYRAZOLO[1,5-A]PYRIDO[3,4-E]PYRIMIDIN-6(7H)-ONE](/img/structure/B6067455.png)
![1-(1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)-2,2,2-trifluoroethanone](/img/structure/B6067463.png)
![1-(2-Fluorophenyl)-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine](/img/structure/B6067476.png)
![3-Chloro-N-[4-({[(furan-2-YL)formamido]methanethioyl}amino)phenyl]benzamide](/img/structure/B6067480.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(2,4-difluorophenyl)hydrazinecarbothioamide]](/img/structure/B6067481.png)
![ethyl 1-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6067492.png)
![2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-iodophenyl)acetamide](/img/structure/B6067495.png)
![7-(2-cyclohexylethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6067499.png)
